molecular formula C13H14N4OS B1463630 N-Phenyl-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide CAS No. 1217863-00-7

N-Phenyl-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide

Cat. No.: B1463630
CAS No.: 1217863-00-7
M. Wt: 274.34 g/mol
InChI Key: MTSNFCKQOFYLMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Phenyl-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide is a useful research compound. Its molecular formula is C13H14N4OS and its molecular weight is 274.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

N-Phenyl-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the pyrrolidine ring in this compound is known to interact with enzymes such as prolyl oligopeptidase, which is involved in the cleavage of proline-containing peptides . Additionally, the thiadiazole ring can interact with metal ions, potentially affecting metalloenzymes and their catalytic activities . These interactions highlight the compound’s ability to modulate enzyme activity and influence biochemical pathways.

Cellular Effects

This compound exhibits various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving protein kinases and phosphatases . This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function . For example, it may enhance or inhibit the expression of genes involved in cell proliferation, apoptosis, and differentiation, thereby affecting overall cell behavior.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity . It may act as an enzyme inhibitor or activator, depending on the target enzyme and the nature of the interaction . Additionally, the compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular metabolism and function, indicating its sustained impact on biochemical pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and biotransformation . The compound may affect metabolic flux by altering the activity of key enzymes involved in metabolic pathways, leading to changes in metabolite levels . These interactions highlight the compound’s potential to influence cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution within cells . It may also affect its localization and accumulation in specific tissues, influencing its overall efficacy and function . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biochemical effects . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.

Properties

IUPAC Name

N-phenyl-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4OS/c18-11(15-9-5-2-1-3-6-9)13-17-16-12(19-13)10-7-4-8-14-10/h1-3,5-6,10,14H,4,7-8H2,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTSNFCKQOFYLMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NN=C(S2)C(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Phenyl-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide
Reactant of Route 2
N-Phenyl-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-Phenyl-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide
Reactant of Route 4
N-Phenyl-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide
Reactant of Route 5
N-Phenyl-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide
Reactant of Route 6
N-Phenyl-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.